molecular formula C20H20FN3O4 B482058 N-(2,4-dimethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421576-68-3

N-(2,4-dimethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B482058
CAS No.: 421576-68-3
M. Wt: 385.4g/mol
InChI Key: HFKUKXPMFYUGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, efficient catalysts, and environmentally friendly solvents. The process would also need to be designed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents on the phenyl rings. Examples include:

Uniqueness

What sets N-(2,4-dimethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

CAS No.

421576-68-3

Molecular Formula

C20H20FN3O4

Molecular Weight

385.4g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H20FN3O4/c1-11-17(18(24-20(26)22-11)13-6-4-5-7-14(13)21)19(25)23-15-9-8-12(27-2)10-16(15)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)

InChI Key

HFKUKXPMFYUGLL-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)NC3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.